molecular formula C21H24N4O2S B2600716 N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952974-07-1

N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2600716
CAS No.: 952974-07-1
M. Wt: 396.51
InChI Key: ZXYDEQAFHUPILK-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that features an indole moiety, a thiazolopyrimidine core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable α,β-unsaturated carbonyl compound.

    Coupling of the Indole and Thiazolopyrimidine Units: This step involves the formation of a carbon-nitrogen bond between the indole and thiazolopyrimidine units, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups in the thiazolopyrimidine core can be reduced to alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives of the thiazolopyrimidine core.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the thiazolopyrimidine core could form hydrogen bonds or hydrophobic interactions with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide: Lacks the isopropyl group, which may affect its biological activity.

    N-(2-(1H-indol-3-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide: Contains a methyl group instead of an isopropyl group, potentially altering its interaction with molecular targets.

Uniqueness

The presence of the isopropyl group in N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide may enhance its hydrophobic interactions with molecular targets, potentially leading to improved biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-13(2)18-10-20(27)25-15(12-28-21(25)24-18)9-19(26)22-8-7-14-11-23-17-6-4-3-5-16(14)17/h3-6,10-11,13,15,23H,7-9,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDEQAFHUPILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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